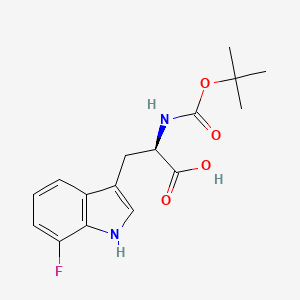

Boc-7-Fluoro-D-tryptophan

Description

Significance of Non-Canonical Amino Acids in Protein Engineering and Chemical Biology

The 20 canonical amino acids encoded by the universal genetic code provide the fundamental building blocks for proteins, orchestrating a vast array of biological functions. nih.gov However, to expand the functional repertoire of proteins and to probe biological systems in novel ways, scientists have turned to non-canonical amino acids (ncAAs), also known as unnatural amino acids (UAAs). nih.gov These are amino acids that are not naturally encoded in an organism's genome. nih.gov The site-specific incorporation of ncAAs into proteins is a powerful tool at the intersection of chemistry and biology, enabling the design of proteins with enhanced stability, novel catalytic activities, and unique physicochemical properties. nih.govnih.gov

The introduction of ncAAs allows for the precise modification of protein structure and function. This has wideranging applications, from creating more stable therapeutic proteins to developing novel biocatalysts for industrial processes. nih.govuh.edu Over 200 different ncAAs have been successfully incorporated into proteins, expanding the chemical diversity far beyond what is offered by the standard 20 amino acids. encyclopedia.pub Methods such as genetic code expansion, chemical synthesis, and selective pressure incorporation have made it possible to introduce these synthetic building blocks into peptides and proteins. bitesizebio.commdpi.com This ability to "reprogram" proteins with ncAAs provides unparalleled opportunities to study protein folding, function, and interactions with atomic-level precision. nih.gov

The Strategic Role of Fluorine Substitution in Amino Acid Derivatives

Among the various modifications made to create ncAAs, fluorine substitution holds a privileged position in medicinal chemistry and chemical biology. nih.govtandfonline.com The strategic incorporation of fluorine atoms into amino acid side chains can dramatically alter the molecule's properties. acs.org Fluorine is the most electronegative element, and its presence can significantly impact a molecule's pKa, dipole moment, and metabolic stability. tandfonline.com

The substitution of hydrogen with fluorine can lead to:

Enhanced Stability: The carbon-fluorine bond is exceptionally strong, which can increase the thermal and proteolytic stability of peptides and proteins. nih.govrsc.org This increased resistance to degradation is a highly desirable trait for therapeutic peptides. nih.gov

Modulated Hydrophobicity: Fluorination can increase the hydrophobicity of an amino acid side chain, which can influence protein folding, stability, and membrane permeability. mdpi.commpg.de However, the effect is complex and depends on the degree and position of fluorination. rsc.org

Altered Biological Activity: Fluorine substitution can modify the binding affinity of a peptide for its target receptor or enzyme. tandfonline.com This can be used to fine-tune the potency and selectivity of drug candidates.

Unique Spectroscopic Probes: The 19F nucleus is a sensitive NMR probe. mdpi.com Incorporating fluorinated amino acids allows for the use of 19F NMR spectroscopy to study protein structure, dynamics, and interactions without interference from other signals in the protein. nih.govontosight.ai

Fluorinated amino acids, such as fluoro-L-threonine, are rare in nature, but their synthetic counterparts are invaluable tools for engineering proteins with novel characteristics. nih.gov

Overview of D-Tryptophan and its Derivatives in Advanced Biochemical Research

Naturally occurring proteins are almost exclusively composed of L-amino acids. Their mirror images, D-amino acids, are found in some natural products, particularly from microorganisms, and are synthesized non-ribosomally. nih.gov The incorporation of D-amino acids into synthetic peptides is a key strategy in modern peptide design.

The primary advantage of using D-amino acids is their ability to confer resistance to proteolytic degradation. nih.govlifetein.com Proteases, the enzymes that break down proteins and peptides, are stereospecific and primarily recognize L-amino acids. Peptides containing D-amino acids are therefore more stable in biological systems, which can improve their pharmacokinetic properties as therapeutic agents. jpt.com

Beyond stability, D-amino acids impose specific conformational constraints on the peptide backbone. This property can be exploited to design peptides that adopt well-defined secondary structures, such as β-turns and helices. lifetein.comresearchgate.net D-Tryptophan and its derivatives are particularly important building blocks for a variety of indole-containing pharmaceuticals and natural products. acs.org Research into D-tryptophan derivatives is ongoing, with significant interest in their potential applications in pharmacology and biotechnology. ontosight.ai

Contextualization of Boc-7-Fluoro-D-tryptophan within the Landscape of Fluorinated Tryptophan Analogs

This compound is a synthetic amino acid that combines three key chemical modifications: the D-enantiomeric form, a fluorine atom at the 7-position of the indole (B1671886) ring, and a tert-butyloxycarbonyl (Boc) protecting group on the amine. Each of these features contributes to its specific utility in chemical synthesis and biochemical research.

Fluorinated Tryptophan Analogs: Tryptophan analogs with fluorine substitutions on the indole ring are valuable research tools. ontosight.ai The position of the fluorine atom is critical. For instance, 7-fluorotryptophan has been shown to have unique photophysical properties and high in vivo stability, making it a promising probe for Positron Emission Tomography (PET) imaging to visualize tryptophan metabolism. researchgate.netacs.orgnih.gov The presence of fluorine at the 7-position can also be exploited in fluorescence and NMR studies of proteins. nih.gov

The D-Configuration: As discussed, the D-configuration provides resistance to enzymatic degradation, a crucial feature for developing stable peptide-based drugs. nih.govjpt.com

The Boc Protecting Group: The Boc group is a standard protecting group used in solid-phase peptide synthesis (SPPS). mdpi.com It temporarily blocks the reactivity of the amino group, allowing for the controlled, sequential addition of amino acids to build a peptide chain.

Therefore, this compound is specifically designed as a building block for the chemical synthesis of peptides. Its incorporation would introduce a D-amino acid for enhanced stability and a 7-fluoroindole (B1333265) moiety that can serve as a biophysical probe or modulate the peptide's biological activity. The development and enantioselective separation of such fluorinated tryptophan analogs are active areas of research, crucial for advancing the field of fluorinated peptides. mdpi.commdpi.comnih.gov

Data Tables

Table 1: Properties of Fluorine in Amino Acid Modification

| Property | Description | Citation |

| Electronegativity | Highest among all elements, leading to strong C-F bonds and altered electronic properties. | nih.govtandfonline.com |

| Size | The van der Waals radius of fluorine is only slightly larger than that of hydrogen, allowing it to act as a bioisostere. | nih.gov |

| Stability | The C-F bond is exceptionally strong, contributing to the thermal and metabolic stability of the molecule. | nih.gov |

| Hydrophobicity | Fluorination generally increases hydrophobicity, but the effect is complex and context-dependent. | mdpi.commpg.de |

| NMR Activity | The 19F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it an excellent NMR probe. | mdpi.comnih.gov |

Table 2: Applications of Modified Amino Acids in Research

| Modification | Application Area | Example | Citation |

| Non-Canonical Amino Acids (ncAAs) | Protein Engineering | Creating proteins with enhanced stability or novel functions. | nih.gov |

| Fluorination | Medicinal Chemistry | Improving drug stability and binding affinity; 19F NMR studies. | nih.govtandfonline.commdpi.com |

| D-Amino Acid Substitution | Peptide Therapeutics | Increasing resistance to enzymatic degradation and controlling peptide conformation. | nih.govjpt.com |

| Fluorinated Tryptophans | Bioimaging & Probes | PET imaging of metabolic pathways; Fluorescence and NMR probes for protein structure. | acs.orgnih.govnih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(7-fluoro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O4/c1-16(2,3)23-15(22)19-12(14(20)21)7-9-8-18-13-10(9)5-4-6-11(13)17/h4-6,8,12,18H,7H2,1-3H3,(H,19,22)(H,20,21)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRNRKPATPNTCH-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC=C2F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=C1C=CC=C2F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategies for Site Specific Incorporation into Peptides and Proteins

Solid-Phase Peptide Synthesis (SPPS) for Fluorinated Analog Integration

Solid-Phase Peptide Synthesis (SPPS) stands as a cornerstone for the chemical synthesis of peptides and small proteins, offering a robust and versatile method for incorporating non-canonical amino acids like Boc-7-Fluoro-D-tryptophan. In SPPS, the peptide is assembled step-by-step while anchored to a solid support, allowing for easy purification by simple filtration and washing.

The integration of this compound follows the standard SPPS cycle. The process begins with the deprotection of the N-terminal amino group of the resin-bound peptide chain. The Boc-protected 7-fluoro-D-tryptophan, activated at its carboxyl group, is then coupled to the free amino group. This cycle of deprotection and coupling is repeated until the desired peptide sequence is synthesized. Finally, the peptide is cleaved from the solid support, and all protecting groups are removed.

While SPPS is a powerful technique, the incorporation of fluorinated amino acids can sometimes present challenges. The altered electronic properties of the fluorinated indole (B1671886) ring may influence coupling efficiency and the stability of the protecting groups. Therefore, optimization of coupling reagents and reaction conditions is often necessary to ensure high-yield synthesis of the desired fluorinated peptide.

A key advantage of SPPS is its ability to precisely control the location of the fluorinated analog within the peptide sequence. This site-specificity is crucial for studies where the effect of a single, strategically placed modification is being investigated. For instance, the synthesis of trifluoromethylthiolated tryptophan and tyrosine amino acids and their subsequent use in SPPS has been demonstrated for creating highly hydrophobic fluorinated building blocks for peptide chemistry. acs.org

| Parameter | Description | Relevance to this compound Integration |

| Solid Support | Insoluble resin to which the peptide is anchored. | Standard resins like Merrifield or Wang are typically suitable. |

| Protecting Groups | Temporary chemical modifications to prevent side reactions. | The Boc (tert-butyloxycarbonyl) group protects the N-terminus, while other groups may be needed for the indole nitrogen. |

| Coupling Reagents | Promote the formation of the peptide bond. | Reagents like DCC/HOBt or HBTU/DIEA are commonly used. Optimization may be required for the fluorinated analog. |

| Deprotection | Removal of the N-terminal protecting group. | Typically achieved with an acid like trifluoroacetic acid (TFA). |

| Cleavage | Release of the completed peptide from the solid support. | Strong acids like HF or a TFA "cocktail" are used to cleave the peptide and remove side-chain protecting groups. |

Biosynthetic Incorporation via Genetic Code Expansion

Genetic code expansion has emerged as a revolutionary approach for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins in living cells. This technology relies on the engineering of the cell's translational machinery to recognize a unique codon and assign it to a specific ncAA.

The core of genetic code expansion is the orthogonal translational system, which consists of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that function independently of the host cell's endogenous aaRS/tRNA pairs. nih.gov This orthogonality ensures that the ncAA is exclusively incorporated at the desired site, which is marked by a unique codon, typically a nonsense or "stop" codon like the amber codon (UAG). nih.govmdpi.com

To incorporate 7-fluoro-L-tryptophan, a mutant aaRS must be evolved that specifically recognizes this analog but not any of the 20 canonical amino acids. acs.orgnih.gov This is often achieved through directed evolution, where a library of aaRS variants is screened for the desired activity. acs.orgnih.gov For example, researchers have successfully identified a mutant pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina mazei that facilitates the site-specific incorporation of 7-fluoro-L-tryptophan in response to an amber stop codon. acs.orgnih.govanu.edu.au The cognate tRNA, also engineered to be orthogonal, recognizes the amber codon in the mRNA and delivers the 7-fluoro-L-tryptophan to the ribosome. anu.edu.aumdpi.com

The development of these orthogonal pairs is a significant challenge, as the engineered synthetase must be highly specific for the ncAA to prevent misincorporation of natural amino acids. Furthermore, the orthogonal tRNA must not be recognized by any of the host's endogenous synthetases.

Auxotrophic strains, which are incapable of synthesizing a particular essential nutrient, provide a powerful platform for the residue-specific, or global, incorporation of ncAAs. caltech.edunsf.gov In this approach, a host strain, typically E. coli, that is auxotrophic for tryptophan is grown in a minimal medium where tryptophan is replaced by its fluorinated analog, 7-fluorotryptophan. nsf.govacs.org

Under these conditions of "selective pressure," the cellular machinery is forced to incorporate the fluorinated analog into all positions normally occupied by tryptophan in the proteome. nsf.gov This method has been successfully used for the proteome-wide substitution of tryptophan with 6- and 7-fluorotryptophan. frontiersin.orgbiorxiv.orgresearchgate.net The promiscuity of the endogenous tryptophanyl-tRNA synthetase allows it to recognize and activate the fluorinated tryptophan, leading to its incorporation into newly synthesized proteins. biorxiv.org

While this method is effective for producing proteins globally labeled with the ncAA, it lacks the site-specificity of genetic code expansion. The widespread incorporation of the analog can also be detrimental to cell viability if the modification is disruptive to protein structure and function. acs.org

Cell-free protein synthesis (CFPS) systems offer a powerful alternative to in-vivo expression for incorporating ncAAs. researchgate.net These systems contain all the necessary components for transcription and translation—ribosomes, tRNAs, aminoacyl-tRNA synthetases, and initiation, elongation, and termination factors—in a cell extract. The open nature of CFPS systems allows for direct control over the reaction environment, including the precise concentration of the ncAA. researchgate.netnih.gov

CFPS has been successfully used for the residue-specific incorporation of fluorinated tryptophan analogs, such as 5-fluorotryptophan (B555192) and 6-fluorotryptophan. researchgate.netnih.gov By depleting the system of natural tryptophan and supplementing it with the fluorinated analog, high-efficiency incorporation can be achieved. nih.gov This approach has also been utilized to incorporate multiple fluorinated tryptophans, including 4-, 5-, 6-, and 7-fluorotryptophan, into a single protein. figshare.com

CFPS systems are particularly advantageous for incorporating toxic ncAAs that would be lethal to living cells. tandfonline.com They also allow for the use of modified tRNAs and engineered ribosomes to further enhance the efficiency and fidelity of ncAA incorporation. rsc.orgresearchgate.net

Expressing proteins with ncAAs in mammalian cells is highly desirable for producing therapeutic proteins and for studying protein function in a more physiologically relevant context. thermofisher.com While methods for incorporating fluorinated amino acids in E. coli and cell-free systems are well-established, similar approaches in mammalian cells are less developed but are an active area of research. nih.gov

The principles of genetic code expansion using orthogonal aaRS/tRNA pairs are also applicable to mammalian cells. google.com Researchers have successfully incorporated 5-hydroxytryptophan (B29612) into proteins in mammalian cells using an orthogonal tryptophanyl-tRNA synthetase/tRNA pair from Bacillus subtilis. nih.gov More recently, a cost-effective synthetic route for selectively deuterated, carbon-13 labeled fluorotryptophan has been developed and used for expression in HEK293T cells, demonstrating the feasibility of producing fluorinated proteins in mammalian systems for NMR studies. nih.govresearchgate.net

Challenges in mammalian cell expression include the efficient delivery of the orthogonal components and the ncAA, as well as potential off-target effects and cytotoxicity. However, ongoing advancements in vector design, delivery methods, and the engineering of orthogonal systems are paving the way for the routine production of fluorinated proteins in mammalian cells. thermofisher.com

Cell-Free Protein Synthesis Systems for Enhanced Incorporation

Post-Translational Site-Selective Derivatization of Tryptophan Residues in Proteins

Post-translational modification offers a complementary strategy to biosynthetic incorporation for introducing fluorine into proteins. This "top-down" approach involves the chemical modification of a specific amino acid residue after the protein has been expressed and folded. mdpi.com Tryptophan, being one of the least abundant amino acids, is an attractive target for site-selective modification. rsc.orgnih.gov

A variety of chemical methods have been developed for the selective modification of tryptophan residues. One such method involves a photochemical process using electron-responsive N-carbamoylpyridinium salts and UV-B light. nih.govacs.orgnih.govresearchgate.net This reaction proceeds via photoinduced electron transfer between the tryptophan residue and the pyridinium (B92312) salt, leading to the transfer of a functional group to the tryptophan. nih.govacs.orgnih.govresearchgate.net The reaction is highly selective for tryptophan and can be performed in aqueous conditions without the need for catalysts or organic co-solvents. acs.orgnih.gov

Advanced Spectroscopic and Biophysical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the three-dimensional structure and dynamics of biomolecules at atomic resolution. The introduction of a ¹⁹F label, as in Boc-7-Fluoro-D-tryptophan, significantly enhances the capabilities of NMR for studying complex biological systems.

¹⁹F NMR as an Exquisitely Sensitive Environmental Probe in Biomolecules

The ¹⁹F nucleus possesses several advantageous properties for NMR studies. It has a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in a detection sensitivity that is 83% of that of protons (¹H). nih.govrsc.orgresearchgate.net Crucially, since fluorine does not naturally occur in proteins, ¹⁹F NMR spectra are free from background signals, which simplifies spectral analysis. nih.govresearchgate.netresearchgate.net This allows for the clear observation of the incorporated fluorine probe, even in large and complex protein assemblies. researchgate.netbeilstein-journals.org

The chemical shift of a ¹⁹F nucleus is exceptionally sensitive to its local environment. nih.govresearchgate.net This heightened sensitivity stems from the paramagnetic shielding generated by the lone-pair electrons of the fluorine atom. nih.gov As a result, the ¹⁹F chemical shift is highly responsive to changes in van der Waals contacts, local electrostatic fields, and solvent exposure. nih.govrsc.org Even subtle alterations in protein conformation, such as those induced by ligand binding or changes in temperature, can lead to significant and measurable changes in the ¹⁹F chemical shift. nih.govbeilstein-journals.org This makes ¹⁹F NMR an ideal tool for monitoring conformational changes and dynamics in real-time. nih.govbeilstein-journals.org The chemical shift range for ¹⁹F is vast, approaching 800-1000 ppm, which is significantly larger than that for protons. nih.govrsc.org This wide dispersion minimizes signal overlap and allows for the resolution of individual fluorine labels within a protein, even when multiple fluorinated residues are present. biophysics.org

The sensitivity of the ¹⁹F chemical shift to the surrounding environment is a key advantage in protein studies. In a denatured protein, where the fluorinated residues are exposed to a similar solvent environment, they typically show a single, sharp resonance. biophysics.org Upon folding into a native three-dimensional structure, the local environments of the individual fluorinated residues become distinct, resulting in a dispersion of chemical shifts that reflects the unique tertiary structure of the protein. biophysics.org

Table 1: Comparison of NMR Properties for Commonly Studied Nuclei

| Property | ¹H | ¹³C | ¹⁵N | ¹⁹F |

| Natural Abundance (%) | 99.98 | 1.1 | 0.37 | 100 |

| Relative Sensitivity | 1.00 | 1.76 x 10⁻² | 1.04 x 10⁻³ | 0.83 |

| Chemical Shift Range (ppm) | ~14 | ~200 | ~300 | ~800 |

¹⁹F NMR has been successfully applied to investigate a wide array of protein behaviors, including:

Conformational Heterogeneity and Dynamics: The technique can reveal the presence of multiple conformational states and the kinetics of their interchange. nih.govbeilstein-journals.org It has been used to study the conformational dynamics of proteins interacting with lipid membranes, micelles, and other binding partners. beilstein-journals.org

Protein Folding and Stability: By monitoring changes in ¹⁹F NMR signals with temperature, researchers can map the thermal unfolding of a protein and identify intermediate states. beilstein-journals.org

Ligand Binding: Protein-observed fluorine NMR (PrOF) is a powerful method for studying ligand-protein interactions. beilstein-journals.org The binding of a small molecule can induce changes in the chemical shift of a nearby ¹⁹F label, allowing for the determination of binding affinities (Kd). beilstein-journals.org

Large Protein Complexes: Due to its high sensitivity and lack of background signals, ¹⁹F NMR is particularly well-suited for studying large proteins and protein complexes that are challenging to analyze by conventional ¹H- or ¹³C-based NMR methods. researchgate.netbeilstein-journals.org For instance, it has been used to probe the dimer interface of enzymes and other large assemblies. researchgate.net

Fluorinated tryptophans, including 7-fluorotryptophan, are particularly useful probes because they are minimally perturbing to the protein's structure and function. researchgate.netanu.edu.au The indole (B1671886) side chain of tryptophan often resides at protein-protein interfaces or in ligand-binding pockets, making it an ideal reporter on these critical interactions. dal.ca

The combination of ¹⁹F and ¹³C labeling opens up advanced NMR experiments that can provide even more detailed structural and dynamic information. The transverse relaxation-optimized spectroscopy (TROSY) effect, which is well-established for ¹H-¹⁵N pairs, can also be exploited for aromatic ¹⁹F-¹³C spin pairs. spindynamics.orgnih.gov This ¹⁹F-¹³C TROSY approach significantly reduces signal broadening caused by chemical shift anisotropy (CSA), which is a major source of relaxation for ¹⁹F nuclei at high magnetic fields. rsc.orgspindynamics.org

By reducing the transverse relaxation rate (R₂), the ¹⁹F-¹³C TROSY experiment yields much sharper resonance lines, leading to enhanced spectral resolution and sensitivity. spindynamics.orgnih.gov This is particularly beneficial for studying large proteins and biomolecular complexes, where line broadening is a significant challenge. spindynamics.orgnih.gov The narrow line widths achieved with ¹⁹F-¹³C TROSY allow for the resolution of individual resonances in proteins that would otherwise be intractable by standard NMR techniques. spindynamics.org This method has been successfully demonstrated on proteins as large as 180 kDa. spindynamics.orgnih.gov

Applications in Protein Structure and Dynamics Studies

Complementary Multi-nuclear NMR Techniques for Fluorinated Peptide and Protein Analysis

While ¹⁹F NMR is a powerful standalone technique, its utility is further enhanced when used in conjunction with other NMR-active nuclei. Multi-nuclear NMR experiments provide a more comprehensive picture of molecular structure and dynamics.

Experiments that correlate ¹⁹F with ¹H and ¹³C are particularly informative. For example, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments can be adapted for ¹⁹F-¹³C pairs. rsc.orgwikipedia.org These experiments reveal through-bond connectivities, allowing for the assignment of ¹⁹F and ¹³C resonances and providing valuable structural constraints. rsc.org The measurement of ¹⁹F-¹³C coupling constants (nJFC) and ¹³C-induced isotope shifts on the ¹⁹F chemical shift can further aid in structure elucidation. rsc.org

Furthermore, through-space correlations can be observed using the Nuclear Overhauser Effect (NOE). ¹⁹F-{¹H} NOE experiments (HOESY) can identify protons that are spatially close to the fluorine atom, providing distance restraints for structure calculation. biophysics.orgrsc.org These multi-nuclear approaches, combining the high sensitivity of ¹⁹F with the structural information from ¹H and ¹³C, offer a robust framework for the detailed characterization of fluorinated peptides and proteins in solution. mdpi.com

Fluorescence Spectroscopy

While this article focuses on NMR spectroscopy, it is worth noting that the incorporation of fluorinated tryptophan analogues like 7-fluorotryptophan can also be a valuable tool in fluorescence spectroscopy. The intrinsic fluorescence of the tryptophan indole ring is highly sensitive to its local environment. The introduction of a fluorine atom can subtly alter the photophysical properties of the indole ring, providing a modified fluorescent probe. Changes in the fluorescence emission spectrum, quantum yield, and lifetime of 7-fluorotryptophan upon protein conformational changes or ligand binding can provide complementary information to that obtained from NMR studies.

Ultrafast Fluorescence Spectroscopy for Probing Water Dynamics on Protein Surfaces

The interface between a protein and its aqueous environment is a dynamic landscape crucial for a multitude of biological functions, including protein folding, molecular recognition, and enzymatic catalysis. nih.gov Understanding the behavior of water molecules at this surface is paramount. Ultrafast fluorescence spectroscopy has emerged as a powerful technique to investigate these hydration dynamics with exceptional temporal resolution. nih.govmdpi.com

By incorporating fluorescent probes, such as tryptophan and its analogs, into specific sites on a protein, researchers can monitor the local environment. nih.gov The fluorescence emission of these probes is sensitive to the surrounding water molecules, and changes in the emission spectra over femtosecond to picosecond timescales can reveal intricate details about water-protein interactions. nih.govmdpi.com

Studies have shown that water at a protein surface, often termed "biological water," exhibits dynamics that are distinctly slower than those of bulk water. mdpi.com Research using ultrafast fluorescence has identified different components of these dynamics: a very fast component on the scale of approximately 1-2 picoseconds, attributed to the relaxation of bulk-like water, and a slower component in the tens of picoseconds range, which reflects the coupled motions of water and the protein itself. mdpi.com

Fluorinated amino acids, when incorporated into proteins, can modulate these surface water dynamics. The presence of fluorine atoms can introduce electrostatic interactions that "drag" on neighboring water molecules, thereby slowing their motion. nih.gov This effect allows for a systematic examination of how modifying the protein surface at a chemical level can influence the surrounding hydration layer. nih.gov

The use of site-directed mutagenesis to introduce tryptophan probes at various locations on a protein's surface has enabled the mapping of hydration dynamics across the entire protein. nih.gov This approach provides a detailed picture of the heterogeneity of water dynamics, which can be correlated with local properties of the protein environment, such as steric hindrance and chemical characteristics. nih.gov

Investigation of Photophysical Properties of 7-Fluorotryptophan

7-Fluorotryptophan (7F-Trp), the deprotected form of this compound, exhibits photophysical properties that are markedly different from its canonical counterpart, tryptophan (Trp). nih.gov While tryptophan is known for its relatively high fluorescence quantum yield, 7F-Trp has a significantly reduced quantum yield and is virtually non-fluorescent at room temperature in aqueous solutions. nih.gov This fluorescence quenching is a key characteristic that makes it a sensitive probe for its local environment. nih.govresearchgate.net

The introduction of a fluorine atom at the 7th position of the indole ring significantly alters the electronic properties of the molecule. researchgate.net This substitution leads to a decrease in fluorescence intensity. researchgate.netresearchgate.net The mechanism behind this quenching is thought to involve a perturbation of the interaction between the amino acid backbone and the indole chromophore, which may lower the energy barrier to a non-radiative decay pathway known as a conical intersection. researchgate.net

The photophysical behavior of 7F-Trp is also highly dependent on the solvent environment. nih.govresearchgate.net Studies in various alcoholic solvents have shown that the excited-state lifetime of 7F-Trp is modulated by weak interactions between the fluorine atom and the solvent molecules. researchgate.net This is in contrast to tryptophan, where the excited-state lifetime is primarily governed by the polarity of the solvent. researchgate.net

Interestingly, when incorporated into certain protein environments, the fluorescence of 7F-Trp can be dramatically altered. In a notable study, 7F-Trp incorporated into the protein cyclophilin A was found to undergo a photoinduced defluorination upon UV exposure. nih.gov This process resulted in the formation of a new, brightly fluorescent species, demonstrating that the protein environment can unlock novel photochemical pathways for this amino acid. nih.gov

| Property | Tryptophan (Trp) | 7-Fluorotryptophan (7F-Trp) |

| Fluorescence Quantum Yield | Relatively High | Significantly Reduced/Negligible in aqueous buffer at room temperature. nih.gov |

| Primary Influence on Excited-State Lifetime | Solvent Polarity. researchgate.net | Weak interactions between fluorine and solvent molecules. researchgate.net |

| Fluorescence Behavior in Cyclophilin A | Standard fluorescence | Photoinduced defluorination leading to a highly fluorescent crosslink. nih.gov |

Utility in Detecting Excited-State Proton Transfer in Solvents

Excited-state proton transfer (ESPT) is a fundamental chemical process that plays a role in numerous chemical and biological systems. unige.ch It involves the transfer of a proton from a molecule in its electronically excited state to a nearby acceptor, such as a solvent molecule. rsc.org The ability to detect and characterize ESPT provides valuable insights into reaction mechanisms and the influence of the solvent environment. unige.ch

Spectroscopic and quantum chemical studies have revealed that 7-fluorotryptophan is a promising candidate for sensing ESPT from solvent molecules. nih.gov Unlike tryptophan, 7F-Trp can participate in ESPT depending on the acidity of the solvent. nih.gov This capability opens up avenues for using 7F-Trp as a probe to investigate proton transfer dynamics in various environments.

The mechanism of ESPT to a solvent is often complex and can involve intermediate species. rsc.org Time-resolved fluorescence spectroscopy is a key technique for studying these ultrafast processes. unige.chrsc.org By monitoring the fluorescence emission of a probe like 7F-Trp, researchers can track the kinetics of the proton transfer reaction and identify the different species involved, from the initially excited molecule to the final protonated product. unige.ch

The solvent itself plays a critical role in mediating ESPT. The dynamics of solvent relaxation around the excited molecule can significantly influence the rate and efficiency of proton transfer. unige.ch The unique sensitivity of 7F-Trp's photophysical properties to its solvent environment makes it a particularly useful tool for dissecting these intricate solvent effects. researchgate.net

X-ray Crystallography for Structural Elucidation of Fluorinated Analogs within Protein Structures

X-ray crystallography is a cornerstone technique for determining the three-dimensional atomic and molecular structure of a crystal. wikipedia.org In the context of protein science, it provides high-resolution insights into the precise arrangement of atoms within a protein, which is fundamental to understanding its function. wikipedia.org

The incorporation of fluorinated amino acid analogs, such as 7-fluorotryptophan, into proteins is a valuable strategy for protein engineering and structural biology. researchgate.net A critical question in this approach is whether the fluorinated analog perturbs the native structure of the protein. X-ray crystallography is the definitive method to answer this question. researchgate.net

This structural conservation is crucial, as it validates the use of fluorinated analogs as probes for studying protein function and dynamics without significantly altering the system under investigation. researchgate.net Furthermore, the fluorine atom itself can be a useful marker in crystallographic studies due to its high electron density, which can aid in structure determination and refinement.

The ability to obtain detailed structural information through X-ray crystallography complements the dynamic information gained from spectroscopic techniques. wikipedia.orgebi.ac.uk Together, these methods provide a comprehensive picture of how fluorinated amino acids behave within the complex environment of a protein, solidifying their role as powerful tools in biochemical and biophysical research.

Computational Modeling and Simulation for Mechanistic Insights

Molecular Dynamics (MD) Simulations of Fluorinated Biomacromolecules

Molecular dynamics (MD) simulations, a computational method for analyzing the physical movements of atoms and molecules, have been instrumental in elucidating the effects of fluorination on biomacromolecules. nih.govacs.org By developing and validating specialized force fields, researchers can accurately simulate the behavior of proteins containing fluorinated amino acids like 7-fluoro-D-tryptophan. biorxiv.orgbiorxiv.org

Analyzing Water Networks and Hydration Free Energies Around Fluorinated Residues

Molecular dynamics simulations allow for the detailed analysis of these water networks. For instance, studies on the μ opioid receptor showed that a fluorinated ligand induced a distinctly different protein-water hydrogen bond network compared to its non-fluorinated counterpart. acs.orgnih.gov These alterations in hydration are significant for drug design. acs.orgnih.gov The changes in hydration free energy upon fluorination are a result of two main factors: altered side chain-water interactions and changes in the number of backbone-water hydrogen bonds due to conformational shifts. rsc.orgmpg.de

| Factor | Description | Impact on Hydration | Supporting Evidence |

|---|---|---|---|

| Fluorine-Water Interactions | The ability of the fluorine atom to form hydrogen-bond-like interactions with water molecules. | Influences hydration free energies. acs.orgnih.gov | Computational studies and ultrafast fluorescence spectroscopy. acs.org |

| Water Network Disruption | Fluorination can alter the structure and dynamics of the surrounding water network. | Can lead to less restricted water motion and entropic gains. acs.orgnih.gov | MD simulations of fluorinated ligands in protein binding sites. acs.orgnih.gov |

| Conformational Changes | Fluorination-induced changes in the amino acid side chain's preferred conformation. | Alters the number of backbone-water hydrogen bonds. rsc.orgmpg.de | Molecular dynamics simulations showing steric hindrance of backbone-water hydrogen bonds. mpg.de |

Predicting Conformational Preferences and Influences on Protein Folding

The introduction of a fluorinated amino acid can have a substantial impact on the conformational preferences of a peptide or protein, which in turn can affect its folding and stability. beilstein-journals.org The gauche effect, resulting from orbital interactions of the carbon-fluorine bond, can create a pucker bias in cyclic structures like fluoroprolines. beilstein-journals.org For fluorinated tryptophans, simulations have shown that the position of fluorination on the indole (B1671886) ring can influence the sampling of different regions of the Ramachandran plot. For example, fluorination at the 6-position of the indole ring was found to more favorably sample the α-helical and γ' regions compared to other positions. nih.gov

Quantum Chemical Calculations for Electronic Property Analysis

Quantum chemical (QC) calculations provide a deeper understanding of the electronic effects of fluorine substitution, which underpin the observed changes in molecular properties and interactions. nih.gov

Understanding Electronic Effects of Fluorine Substitution on Molecular Properties

Fluorine's high electronegativity significantly alters the electron distribution within a molecule, impacting properties such as pKa, dipole moment, and chemical reactivity. tandfonline.com In the context of the indole ring of tryptophan, the position of the fluorine atom can have distinct electronic consequences. For instance, a fluorine atom at the 2-position can electronically activate the indole ring for regioselective substitutions. This is because the lone pair of electrons on the nitrogen atom participates in resonance, increasing the electron density at the C3 position, making it the primary site for electrophilic substitution. quora.com

Quantum chemical calculations have been used to investigate the photophysical properties of 7-fluorotryptophan, revealing that its behavior is sharply different from that of canonical tryptophan. nih.govacs.org These calculations, combined with spectroscopic data, suggest that 7-fluorotryptophan can be used as a sensor for excited-state proton transfer from solvent molecules. nih.govacs.org Furthermore, DFT calculations have shown that the ¹⁹F chemical shifts of fluorotryptophans are sensitive to the electric fields and electric field gradients at the fluorine atom's position, although these effects are significantly shielded by water and the protein environment. anu.edu.au

Force Field Development and Validation for Accurate Simulation of Fluorinated Amino Acids

Accurate molecular dynamics simulations of fluorinated biomolecules are critically dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. acs.orgdiva-portal.org The development of reliable force fields for fluorinated amino acids has been an active area of research. nih.govbiorxiv.org

Generic fluorine parameters in standard force fields often need to be refined for specific systems. acs.org Several research groups have developed and validated specialized parameter sets for fluorinated amino acids for use with popular force fields like AMBER and CHARMM. nih.govbiorxiv.orgbiorxiv.org For example, parameters for 4-, 5-, 6-, and 7-fluoro-tryptophan have been developed for the AMBER ff15ipq protein force field. nih.govacs.orgbiorxiv.orgresearchgate.netnih.gov These parameters often involve deriving new atomic charges using methods like the Implicitly Polarized Charge (IPolQ) scheme in the presence of explicit water molecules and optimizing bond, angle, and torsion terms. nih.govbiorxiv.orgbiorxiv.org

The validation of these force fields is crucial and typically involves comparing simulation results with experimental data. nih.govbiorxiv.org This can include assessing the conformational propensities of fluorinated peptides and proteins over microsecond timescales and comparing calculated fluorine NMR relaxation rates from MD simulations with experimental values. nih.govbiorxiv.org The development of robust force fields is essential not only for molecular simulations but also for other computational methods like molecular docking that rely on accurate molecular mechanics representations. acs.orgfu-berlin.de

| Force Field | Fluorinated Amino Acids Parameterized | Parameterization Approach | Validation Methods |

|---|---|---|---|

| AMBER ff15ipq | 4, 5, 6, 7-fluoro-tryptophan, fluorinated tyrosines and phenylalanines. nih.govacs.orgbiorxiv.orgresearchgate.netnih.gov | Implicitly Polarized Charge (IPolQ) scheme for atomic charges; optimization of bonded terms. nih.govbiorxiv.orgbiorxiv.org | Comparison of simulated conformational propensities with PDB data; agreement of calculated NMR relaxation rates with experimental values. nih.gov |

| AMBER ff14SB | Apolar, nonaromatic fluorinated amino acids; some fluorinated tyrosine and phenylalanine derivatives. nih.govbiorxiv.org | Selective optimization of Lennard-Jones parameters; atomic charges derived from QM calculations (e.g., RHF/6-31G*). nih.govbiorxiv.org | Reproduction of experimental hydration free energies and molar volumes. rsc.org |

| CHARMM36 | Various non-standard amino acids, including some fluorinated ones (note: 7-fluoro-tryptophan parameters not available in some versions). nih.govbiorxiv.orgbiorxiv.org | Isolation of sidechain atoms and optimization of water interactions based on QM calculations (e.g., MP2/6-31G(d)). nih.govbiorxiv.orgbiorxiv.org | Testing on benchmark peptides and proteins to ensure native-like conformations are produced. science.gov |

Advanced Biochemical and Biomedical Research Applications

Protein Engineering and Rational Design

The incorporation of 7-fluorotryptophan (7F-Trp) into proteins, a process for which Boc-7-fluoro-D-tryptophan can be a synthetic precursor, allows for the fine-tuning of protein structure, stability, and interactions. The fluorine atom is minimally larger than a hydrogen atom, yet its high electronegativity significantly alters the electronic properties of the indole (B1671886) ring, enabling novel functions and enhanced characteristics. anu.edu.auanu.edu.au

The substitution of tryptophan with its 7-fluoro analog can modulate the delicate balance of forces governing protein-protein interactions. Fluorine's electronegativity can alter the indole ring's participation in CH–pi interactions and hydrogen bonding, which are often critical at protein interfaces. acs.orgchemrxiv.org While direct studies on modulating protein-protein interactions with 7F-Trp are emerging, its utility as a probe provides strong evidence of its modulatory potential. The site-specific incorporation of 7F-Trp creates a sensitive 19F Nuclear Magnetic Resonance (NMR) probe. anu.edu.auacs.org This probe allows for the precise monitoring of local environmental changes upon ligand binding or conformational shifts, demonstrating that the fluorine atom is intimately involved in and can influence molecular interactions. acs.orgacs.org

Research has demonstrated that substituting native tryptophan residues with 7F-Trp can significantly alter a protein's affinity and specificity for carbohydrates. A study involving the lectin from Ralstonia solanacearum (RSL), where all seven native tryptophans were replaced with fluorinated analogs, revealed position-dependent effects on binding. acs.org

In the case of RSL engineered with 7F-Trp (RSL[7FW]), direct contacts were observed between the fluorine atom of Trp36 and the hydroxyl groups of the fucose moiety of the Lewis X (LeX) trisaccharide, with F···O distances measured at 3.1 to 3.3 Å. acs.org Similarly, the fluorine on Trp31 in RSL[7FW] was found to be in close proximity to the galactose and GlcNAc residues of the LeX ligand. acs.org These interactions, classified as weak hydrogen bonds, contributed to changes in binding affinity. acs.org This work exemplifies how the strategic placement of 7F-Trp can be used to re-engineer the carbohydrate-binding sites of proteins to achieve desired specificities. acs.org

| RSL Variant | Melting Temp. (Tm) | Ligand | Dissociation Constant (Kd) µM | Relative Affinity vs. Wild-Type |

|---|---|---|---|---|

| RSL[Wild-Type] | 81°C | methyl α-l-fucopyranoside | 3.5 | 1.0 |

| RSL[4FW] | 79°C | 1.1 | 3.2 | |

| RSL[5FW] | 83°C | 2.0 | 1.8 | |

| RSL[7FW] | 72°C | 2.5 | 1.4 |

Data derived from a study on engineered RSL lectin variants, showing the impact of fluorotryptophan substitution at different positions on thermal stability and binding affinity for a fucose-based ligand. acs.org

The introduction of fluorinated amino acids can enhance the thermal and chemical stability of proteins. acs.org Fluorination can increase the hydrophobicity of the amino acid side chain, which may lead to improved packing within the protein's core and stabilize its folded structure. fu-berlin.de However, the effect is highly context-dependent. For instance, while incorporating 5-fluorotryptophan (B555192) into a lectin increased its melting temperature, the 7-fluorotryptophan variant showed a significant decrease in thermal stability, highlighting the profound influence of the fluorine atom's position. acs.org Furthermore, peptides constructed with D-amino acids, for which this compound is a building block, are known to exhibit substantially increased resistance to degradation by proteases, which typically recognize and cleave L-amino acid sequences. sci-hub.se This strategy is valuable for developing long-lasting peptide-based therapeutics.

Altering Protein-Carbohydrate Interactions and Binding Specificity

Development of Biochemical Probes and Tracers

The unique properties of 7-fluorotryptophan, particularly when labeled with the positron-emitting isotope fluorine-18 (B77423) (18F), have made it a highly valuable molecule for creating probes to study biochemical pathways in living organisms.

Tryptophan metabolism is implicated in numerous diseases, including cancer and neurological disorders. acs.orgthno.org PET tracers based on tryptophan analogs allow for the non-invasive visualization and quantification of these metabolic pathways. nih.gov Among the different positional isomers of fluorotryptophan, 7-[18F]fluorotryptophan (7-[18F]FTrp) has emerged as a particularly promising PET probe. acs.orgresearchgate.net

A critical advantage of 7-[18F]FTrp is its high in vivo stability. acs.orgnih.gov Studies have shown that while 4-, 5-, and 6-fluorotryptophan isomers suffer from rapid defluorination in the body, the 7-fluoro isomer remains stable. acs.orgnih.gov This stability is crucial for obtaining clear imaging signals that accurately reflect the tracer's distribution. 7-[18F]FTrp has demonstrated significant uptake in various tumor cell lines and has been used to clearly delineate serotonergic regions and the melatonin-producing pineal gland in rodent brains, making it a highly promising probe for both oncology and neuroscience. acs.orgresearchgate.net

| Tracer | Radiochemical Yield (RCY) | In Vivo Stability | Key Imaging Application |

|---|---|---|---|

| 4-[18F]FTrp | 40 ± 12% | Rapid defluorination | Limited due to instability |

| 5-[18F]FTrp | 53 ± 5% | Rapid defluorination | Limited due to instability |

| 6-[18F]FTrp | 30 ± 3% | Rapid defluorination | Limited due to instability |

| 7-[18F]FTrp | 41 ± 3% | High stability | Tumor and brain metabolism imaging |

Comparative data for different 18F-labeled tryptophan isomers prepared via a modified copper-mediated radiofluorination method, highlighting the superior in vivo stability of the 7-fluoro isomer. nih.gov

The 7-[18F]FTrp tracer provides a window into specific enzymatic pathways of tryptophan metabolism. Tryptophan is a precursor for two major routes: the serotonin (B10506) pathway, which produces neurotransmitters, and the kynurenine (B1673888) pathway, which is involved in immune regulation and is often hyperactivated in cancer through the enzyme indoleamine 2,3-dioxygenase (IDO1). thno.orgnih.gov

The preferential uptake of 7-[18F]FTrp in serotonin-rich brain regions suggests it is a substrate for enzymes in the serotonin synthesis pathway. researchgate.netnih.gov Concurrently, its accumulation in IDO1-expressing tumors indicates its potential to monitor the activity of the kynurenine pathway. acs.orgresearchgate.net This dual capability allows researchers to use 7-[18F]FTrp to investigate the complex interplay between these metabolic routes in health and disease, offering opportunities to study disease mechanisms and the response to targeted therapies. thno.orgresearchgate.net

Derivatization for Enhanced Fluorescence Detection in Bioanalysis

The intrinsic fluorescence of tryptophan residues is a widely used probe for studying protein structure and dynamics. However, for more sensitive and specific detection in complex biological samples, derivatization of amino acids with fluorescent tags is a common strategy. While this compound itself is not primarily used as a fluorescent label, its derivatives and the broader class of fluorinated tryptophans are instrumental in bioanalytical techniques that rely on fluorescence detection.

The process of derivatization involves reacting the amino acid with a labeling reagent to form a stable, highly fluorescent product. d-nb.info Common derivatizing agents for amino acids include 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) and o-phthalaldehyde (B127526) (OPA). nih.govdergipark.org.trresearchgate.net These reagents react with the primary or secondary amine group of the amino acid to yield fluorescent adducts that can be readily detected. d-nb.inforesearchgate.net For this compound, the Boc (tert-butyloxycarbonyl) group protects the α-amino group, meaning it would first need to be deprotected before derivatization with such reagents can occur.

The introduction of a fluorine atom into the tryptophan indole ring, as in 7-fluorotryptophan, can modulate its intrinsic photophysical properties. researchgate.net This can influence the efficiency of fluorescence resonance energy transfer (FRET) when the fluorinated tryptophan acts as a donor or acceptor, a technique used to measure distances and interactions between molecules. nih.govacs.org Furthermore, the altered electronic properties of the fluorinated indole ring can affect its interaction with its local environment, leading to changes in fluorescence intensity and emission wavelength that can be analytically useful. researchgate.netmdpi.com

Capillary electrophoresis with laser-induced fluorescence detection (CE-LIF) is a powerful bioanalytical technique that benefits from fluorescent derivatization, offering extremely low detection limits for amino acids. nih.govbac-lac.gc.ca By derivatizing amino acids, including those released from peptides or proteins, researchers can achieve high-sensitivity analysis of biological samples. nih.gov While direct derivatization of this compound is not typical due to the Boc group, its deprotected form, 7-Fluoro-D-tryptophan, can be derivatized and analyzed using these sensitive methods.

Table 1: Common Fluorescent Derivatizing Reagents for Amino Acids

| Reagent | Abbreviation | Reacts With | Key Features |

|---|---|---|---|

| 4-fluoro-7-nitro-2,1,3-benzoxadiazole | NBD-F | Primary and secondary amines | Highly effective and sensitive, produces stable fluorescent products. researchgate.net |

| o-phthalaldehyde | OPA | Primary amines | Fast reaction, high sensitivity, but derivatives can be unstable. d-nb.info |

| 9-fluorenylmethyl chloroformate | FMOC-Cl | Primary and secondary amines | Forms stable derivatives, but the reagent itself is fluorescent. d-nb.info |

| Dansyl chloride | Primary and secondary amines | Forms stable, fluorescent sulfonamides. nih.gov |

Fundamental Investigations of Molecular Interactions

Studying the Role of Fluorination in Cation-π and π-π Interactions in Proteins

The incorporation of fluorinated tryptophan analogs, such as 7-fluorotryptophan, into proteins is a powerful strategy for investigating non-covalent interactions that are crucial for protein structure and function. researchgate.netnih.gov Specifically, this approach allows for the detailed study of cation-π and π-π interactions.

Cation-π interactions occur between a positively charged group (cation), such as the side chains of lysine (B10760008) or arginine, and the electron-rich face of an aromatic ring like that of tryptophan. proteopedia.org These interactions can significantly contribute to protein stability and ligand binding. caltech.eduumass.edu The introduction of a highly electronegative fluorine atom onto the indole ring of tryptophan withdraws electron density from the π-system. nih.gov This systematically weakens the cation-π interaction in a predictable manner. nih.govrsc.org By progressively fluorinating the tryptophan residue and observing the functional consequences, researchers can quantify the energetic contribution of the cation-π interaction. caltech.edursc.org This "fluorination strategy" has become a benchmark for identifying and measuring the electrostatic component of these interactions in proteins. nih.govrsc.orgacs.org

π-π interactions , or π-stacking, involve the non-covalent interaction between two aromatic rings. These are important in protein folding, protein-protein interactions, and the binding of aromatic drugs. researchgate.netscispace.com Similar to cation-π interactions, the electrostatic component of π-π interactions can be modulated by fluorination. Studies have shown that progressively fluorinating a tryptophan residue involved in a π-π stacking interaction with a drug molecule leads to a decrease in binding affinity. researchgate.netscispace.com This provides clear evidence for the importance of electrostatic forces in the interaction.

Table 2: Impact of Fluorination on Non-covalent Interactions

| Interaction Type | Effect of Fluorination | Rationale | Key Findings from Research |

|---|---|---|---|

| Cation-π | Weakens interaction | The electronegative fluorine atom withdraws electron density from the aromatic π-system, reducing its attraction to a cation. nih.govnih.gov | A linear correlation is often observed between the degree of fluorination and the decrease in binding affinity or protein function, quantifying the interaction's strength. caltech.edursc.org |

| π-π | Modulates interaction strength | Fluorination alters the quadrupole moment of the aromatic ring, affecting the electrostatic component of the stacking interaction. researchgate.net | Progressive fluorination of a key tryptophan residue has been shown to decrease drug binding affinity by up to 70-fold, highlighting the role of π-π interactions. scispace.com |

Probing Metabolic Pathways such as the Indoleamine 2,3-Dioxygenase (IDO1) Pathway

The majority of dietary tryptophan is metabolized through the kynurenine pathway, with the initial and rate-limiting step catalyzed by the enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). snmjournals.orgnih.gov IDO1 is of particular interest in oncology and immunology as its upregulation in cancer cells helps create an immunosuppressive environment. nih.govnih.govthno.org

Fluorinated tryptophan analogs are invaluable tools for studying this pathway. Positron Emission Tomography (PET) is a non-invasive imaging technique that can visualize and quantify metabolic processes in vivo. fz-juelich.de By labeling tryptophan analogs with the positron-emitting isotope fluorine-18 (¹⁸F), researchers can create PET tracers to monitor tryptophan metabolism. mdpi.com

While some fluorinated tryptophans, like L-5-[¹⁸F]fluorotryptophan, have been shown to be substrates for IDO1, 7-[¹⁸F]fluorotryptophan (7-[¹⁸F]FTrp) has been identified as a metabolically stable PET tracer that is not a substrate but rather an inhibitor of both IDO and TDO enzymes. mdpi.comresearchgate.net Its stability and ability to cross the blood-brain barrier make it a promising candidate for imaging tryptophan metabolism in the brain. fz-juelich.deresearchgate.net Studies have shown that 7-[¹⁸F]FTrp uptake can reflect kynurenine pathway activity associated with neuroinflammation. nih.gov The use of such probes allows for the in vivo investigation of IDO1 activity in various disease states, including cancer and neurodegenerative disorders, and for assessing the efficacy of IDO1-targeting therapies. nih.govnih.govnih.gov

Research on Serotonin and Melatonin (B1676174) Pathway Visualization using Fluorinated Analogs

A smaller but vital fraction of tryptophan serves as the precursor for the synthesis of the neurotransmitter serotonin and the hormone melatonin. mdpi.comnih.gov This pathway begins with the hydroxylation of tryptophan by tryptophan hydroxylase (TPH). mdpi.com Dysregulation of the serotonin and melatonin pathways is implicated in numerous neurological and psychiatric disorders. nih.gov

Fluorinated tryptophan analogs, particularly 7-[¹⁸F]fluorotryptophan, have emerged as effective PET tracers for visualizing these specific pathways. nih.gov Preclinical studies in rats have demonstrated that 7-[¹⁸F]FTrp shows preferential uptake in serotonergic brain regions and the melatonin-producing pineal gland. fz-juelich.deresearchgate.netnih.gov This allows for the clear delineation of these areas in PET scans.

Research using animal models of neurodegenerative diseases, such as Parkinson's disease, has shown that 7-[¹⁸F]FTrp-PET can detect alterations in both the serotonin and melatonin metabolic pathways. nih.gov For instance, studies have indicated that decreased 7-[¹⁸F]FTrp uptake in the hippocampus reflects reduced serotonin synthesis, while increased uptake in the pineal gland suggests an increase in melatonin production. nih.gov The ability of a single tracer to visualize changes across the kynurenine, serotonin, and melatonin pathways makes 7-[¹⁸F]FTrp a powerful tool for understanding the complex interplay of tryptophan metabolism in health and disease. fz-juelich.denih.gov

Future Directions in Research on Boc 7 Fluoro D Tryptophan and Fluorinated Tryptophan Analogs

Exploration of Novel and More Efficient Synthetic Routes

The advancement of research involving fluorinated tryptophans is intrinsically linked to the availability of these compounds. Consequently, the development of more efficient, scalable, and cost-effective synthetic methodologies is a critical future direction. Current multi-step syntheses can be laborious and low-yielding. mdpi.com

Future efforts are likely to concentrate on late-stage fluorination, where the fluorine atom is introduced at a later step in the synthesis, thereby streamlining the process. Another promising area is biocatalysis, which utilizes enzymes to perform specific chemical transformations. For instance, engineered tryptophan synthase enzymes could be used for the direct and stereoselective synthesis of various fluorinated tryptophan analogs from fluorinated indoles. rsc.orgresearchgate.net This approach offers the benefits of high selectivity and environmentally friendly conditions. Additionally, new one-pot reactions and palladium-catalyzed annulation methods are being explored to simplify the synthesis of complex fluorinated heterocyclic structures derived from tryptophan. tandfonline.comtandfonline.com

Table 1: Comparison of Synthetic Strategies for Fluorinated Tryptophans

| Synthetic Strategy | Advantages | Potential Challenges |

| Traditional Multi-step Synthesis | Versatile for a wide range of analogs. | Can be lengthy, with low overall yields and high cost. mdpi.com |

| Late-Stage Fluorination | Reduces the number of synthetic steps, improving efficiency. | Requires development of specific catalysts and control of regioselectivity. |

| Biocatalysis (e.g., Tryptophan Synthase) | High efficiency and stereoselectivity; environmentally friendly. rsc.org | Requires enzyme engineering and optimization for specific substrates. researchgate.net |

| One-Pot Reactions | Simplifies procedures and reduces purification steps. tandfonline.comtandfonline.com | Reaction conditions must be compatible with all components. |

Expansion of the Genetic Code for Broader Integration of Diverse Fluorinated Amino Acids

A revolutionary approach for incorporating fluorinated amino acids into proteins is through the expansion of the genetic code. researchgate.net This technology utilizes an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair that recognizes a specific codon, typically a nonsense or "stop" codon like UAG (amber), and inserts the non-canonical amino acid during protein translation. researchgate.netgoogle.com

Future research will focus on developing new orthogonal pairs for other codons, which would permit the simultaneous incorporation of multiple, distinct unnatural amino acids into a single protein. researchgate.net This will enable the creation of "designer" proteins with precisely tuned properties. Significant effort is also being directed at improving the efficiency and fidelity of this process by engineering more effective synthetase enzymes. nih.gov While much success has been achieved using bacterial systems, a key challenge is the development of orthogonal pairs that function efficiently in eukaryotic cells, as components from one domain of life can cross-react with those in the same domain. nih.gov The ultimate aim is to make the site-specific incorporation of diverse fluorinated amino acids a routine and robust method for protein engineering. frontiersin.org

Advancements in Computational Modeling for Predictive Design of Fluorinated Biomacromolecules

Computational methods are essential for predicting how fluorination will affect the structure, stability, and function of proteins and peptides. nih.gov However, the unique electronic properties of fluorine pose a challenge for standard molecular dynamics force fields. biorxiv.org

A major future direction is the development of more accurate force field parameters specifically for fluorinated amino acids. nih.govbiorxiv.org Researchers are creating and validating parameters for force fields like AMBER ff15ipq to better model the behavior of fluorinated residues, enabling more reliable molecular dynamics (MD) simulations. biorxiv.org These improved models will help to understand complex phenomena, such as the impact of fluorination on hydrophobicity, which is not merely a result of increased surface area but also involves steric effects that hinder hydrogen bonding between the protein backbone and water. mpg.de Advanced computational tools, including datasets from MD simulations and AlphaFold predictions, will accelerate the in silico design of fluorinated biomacromolecules, allowing scientists to predict the effects of specific substitutions before undertaking complex synthesis and experimentation. zenodo.org

Interdisciplinary Research Integrating Chemical Synthesis, Spectroscopy, and Biological Systems

Maximizing the impact of fluorinated amino acids requires a deeply interdisciplinary approach that connects chemical synthesis, advanced spectroscopy, and biological investigation. acs.orgacs.org The fluorine-19 (¹⁹F) isotope is an exceptional probe for Nuclear Magnetic Resonance (NMR) spectroscopy because it is naturally abundant and absent from biological systems, providing a background-free signal. researchgate.net

Future research will foster closer collaboration between these fields. Chemists will design and synthesize novel fluorinated tryptophan analogs specifically as probes for ¹⁹F NMR studies to monitor protein conformational changes and ligand binding in real-time. nih.govresearchgate.net An unusual photoreactivity of 7-fluoro-tryptophan has been discovered where UV exposure can induce a crosslink with a nearby phenylalanine, creating a bright fluorophore, opening new avenues for developing novel fluorescent probes. nih.gov These tools will be applied in complex biological settings to dissect molecular mechanisms of disease and explore new therapeutic strategies. mdpi.comircbc.ac.cn The integration of synthesis, spectroscopy, and in vivo studies will provide a holistic understanding of the role of fluorinated amino acids, from single molecules to entire biological systems. rsc.org

Q & A

Basic: What are the key synthetic pathways for Boc-7-Fluoro-D-tryptophan, and how can its purity and structure be validated?

Methodological Answer:

Synthesis typically involves regioselective fluorination at the 7-position of the indole ring, followed by Boc (tert-butyloxycarbonyl) protection of the amine group. Key steps include:

- Fluorination : Enzymatic halogenation (e.g., using tryptophan halogenases like PrnA) or chemical methods (e.g., electrophilic fluorination reagents) .

- Boc Protection : Reacting the amine group with di-tert-butyl dicarbonate under basic conditions.

For validation: - Purity : Use HPLC with UV/fluorescence detection, referencing CAS RN 5241-64-5 for N-Boc-D-tryptophan analogs .

- Structure : Confirm via H/C NMR (e.g., indole proton shifts at δ 7.2–7.5 ppm) and mass spectrometry (expected MW: 304.34 g/mol) .

Advanced: How does the enzymatic fluorination mechanism of tryptophan halogenases compare to synthetic methods in terms of regioselectivity?

Methodological Answer:

Enzymatic fluorination by flavin-dependent halogenases (e.g., PrnA) involves:

- Tunnel-Guided HOCl Formation : FADH reacts with O to generate peroxyflavin, which combines with Cl to produce HOCl. This is guided through a 10 Å tunnel to the indole ring for regioselective 7-position modification .

- Synthetic Limitations : Chemical methods often require harsh conditions (e.g., HF-pyridine), risking byproducts. Enzymatic methods offer higher selectivity but lower yield scalability.

Experimental Design : Compare LC-MS profiles of enzymatic vs. chemical products to assess selectivity differences .

Basic: What frameworks (e.g., PICO) are suitable for designing behavioral studies involving this compound?

Methodological Answer:

Use the P-E/I-C-O framework to structure studies:

- Population (P) : Define cohorts (e.g., animal models or human subgroups with tryptophan metabolism disorders).

- Exposure/Intervention (E/I) : Specify dosage, administration route (e.g., oral vs. intravenous), and control groups (e.g., non-fluorinated tryptophan analogs).

- Comparison (C) : Compare outcomes against D-tryptophan or 5-Fluoro-D-tryptophan.

- Outcome (O) : Measure behavioral metrics (e.g., sleep latency, aggression assays) .

Advanced: How can researchers address contradictions in data on this compound’s in vivo stability?

Methodological Answer:

Discrepancies may arise from:

- Metabolic Variability : Differences in liver enzyme activity across species.

- Analytical Sensitivity : Use isotope-labeled internal standards in LC-MS to improve quantification accuracy.

Strategy : Perform cross-species pharmacokinetic studies and validate assays via spike-recovery experiments .

Basic: What analytical techniques are critical for characterizing this compound in complex matrices?

Methodological Answer:

- Chromatography : Reverse-phase HPLC with C18 columns, using acetonitrile/water gradients.

- Spectroscopy : NMR for stereochemical confirmation; FTIR for functional group analysis.

- Mass Spectrometry : High-resolution MS (HRMS) to distinguish isotopic patterns of fluorine (m/z +18.9984) .

Advanced: How does this compound’s fluorination impact its binding affinity to serotonin receptors compared to non-fluorinated analogs?

Methodological Answer:

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict fluorination’s steric/electronic effects on receptor binding.

- In Vitro Assays : Radioligand binding assays (e.g., H-serotonin displacement in HEK293 cells expressing 5-HT receptors).

Data Interpretation : Correlate fluorine’s electronegativity with changes in binding ΔG values .

Basic: What ethical considerations apply to human studies involving this compound?

Methodological Answer:

- Informed Consent : Disclose potential side effects (e.g., drowsiness, nausea) based on tryptophan’s known effects .

- IRB Approval : Submit protocols for review, emphasizing participant selection criteria (e.g., excluding individuals with serotonin syndrome history) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic profile?

Methodological Answer:

- Modify Substituents : Test Boc-group alternatives (e.g., Fmoc) for improved blood-brain barrier penetration.

- Proteolytic Stability : Use peptide degradation assays in plasma to identify metabolically resistant analogs .

Basic: What are the storage and handling protocols for this compound?

Methodological Answer:

- Storage : -20°C under nitrogen to prevent Boc-group hydrolysis.

- Handling : Use anhydrous solvents (e.g., DMF) during synthesis to avoid decomposition .

Advanced: How can machine learning predict novel applications of this compound in neuropharmacology?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.